molecular formula C8H6ClNO4 B2621684 2-Chloro-2-(4-nitrophenyl)acetic acid CAS No. 1089283-95-3

2-Chloro-2-(4-nitrophenyl)acetic acid

Cat. No.: B2621684
CAS No.: 1089283-95-3
M. Wt: 215.59
InChI Key: DMFWSPKIXOHWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(4-nitrophenyl)acetic acid (CAS 2947382-94-5) is a nitrophenyl derivative intended for research and development purposes only. This compound is part of the organic building blocks class, specifically functioning as a synthetic intermediate. Researchers utilize this chemical in the exploration of novel pharmaceutical compounds and complex organic molecules. Its structure, featuring both a nitro group and a carboxylic acid functional group on a chlorinated phenyl ring, makes it a versatile precursor in multi-step synthetic routes, particularly in constructing active pharmaceutical ingredients (APIs) and other specialized chemicals. The compound is typically stocked and should be stored sealed in a dry environment at room temperature. As a standard handling procedure, researchers are advised to consult the material safety data sheet (MSDS) for proper hazard and handling guidelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific properties such as melting point, boiling point, and spectral data, please contact our technical support team. You can refer to the supplier's product page for more information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFWSPKIXOHWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Enantioselective Synthesis

The production of single enantiomers of chiral molecules is of significant importance, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com For a chiral compound like 2-Chloro-2-(4-nitrophenyl)acetic acid, enantioselective synthesis aims to produce one enantiomer in excess over the other.

A powerful strategy for asymmetric synthesis is the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be attached to the 4-Nitrophenylacetic acid precursor. This would involve the formation of an amide or ester bond between the carboxylic acid and a chiral molecule.

Commonly used chiral auxiliaries that could be theoretically applied include:

Oxazolidinones: These are widely used in stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net

Pseudoephedrine: This can be used to form a chiral amide, directing subsequent alkylation or halogenation reactions. wikipedia.org

Camphorsultams: These are effective in a variety of asymmetric transformations. researchgate.net

The general approach would be:

Attachment of Chiral Auxiliary: 4-Nitrophenylacetic acid would be reacted with a chiral auxiliary (e.g., a chiral alcohol or amine) to form a chiral ester or amide.

Diastereoselective α-Chlorination: The resulting compound, now containing a chiral center, would be subjected to α-chlorination. The steric and electronic properties of the chiral auxiliary would direct the incoming chlorine atom to one face of the enolate or enol intermediate, leading to the preferential formation of one diastereomer.

Removal of Chiral Auxiliary: The chiral auxiliary would then be cleaved from the α-chlorinated product to yield the enantiomerically enriched this compound.

While specific examples of chiral auxiliary-mediated synthesis for this compound are not extensively documented in the provided search results, the principles of this methodology are well-established for the asymmetric synthesis of α-functionalized carboxylic acids. researchgate.net

Asymmetric Catalysis in α-Chlorination

Asymmetric α-chlorination represents a direct and atom-economical approach to establishing the chiral center in this compound. This transformation involves the enantioselective introduction of a chlorine atom at the α-position of a 4-nitrophenylacetic acid derivative. Organocatalysis has emerged as a powerful tool for such reactions, with chiral amines and their derivatives, particularly cinchona alkaloids, demonstrating significant success in the enantioselective α-halogenation of carbonyl compounds. researchgate.netnih.govorganic-chemistry.orgnih.govnih.govlookchem.com

The general mechanism for the organocatalytic α-chlorination of a carboxylic acid derivative, such as an acid halide, involves the formation of a ketene (B1206846) intermediate. A chiral catalyst, often a cinchona alkaloid derivative, then intercepts this ketene to form a chiral acyl ammonium (B1175870) enolate. This enolate subsequently reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a stereocontrolled manner, affording the α-chloro product with high enantiomeric excess. The catalyst is then regenerated, completing the catalytic cycle. nih.gov

While specific studies on the direct asymmetric α-chlorination of 4-nitrophenylacetic acid are not extensively detailed in the reviewed literature, the principles can be extrapolated from studies on analogous substrates. For instance, the asymmetric α-chlorination of acid halides to produce α-chloroesters has been achieved with high enantioselectivity using cinchona alkaloid derivatives as catalysts. nih.gov Given that 4-nitrophenylacetic acid can be readily converted to its corresponding acid chloride, this methodology presents a viable pathway to enantiomerically enriched this compound derivatives.

Key parameters influencing the success of this method include the choice of catalyst, the chlorine source, the solvent, and the reaction temperature. Different cinchona alkaloid derivatives, with their pseudo-enantiomeric structures, can potentially provide access to either enantiomer of the final product.

Table 1: Examples of Organocatalyzed Asymmetric α-Chlorination of Carbonyl Compounds This table presents data for analogous compounds to illustrate the potential of the methodology, as specific data for this compound was not available in the searched literature.

Substrate TypeCatalystChlorine SourceSolventEnantiomeric Excess (ee)Reference
AldehydesL-proline amideNCSDichloroethaneUp to 95% nih.govorganic-chemistry.org
Acid HalidesCinchona Alkaloid DerivativePolychlorinated QuinoneNot SpecifiedHighly Optically Enriched nih.gov
3-AryloxindolesQuinineNCSDichloromethaneUp to 23% lookchem.com

Chiral Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This approach involves the preparation of the racemic compound, followed by the separation of its constituent enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org

This technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt.

A variety of chiral amines are commonly employed as resolving agents for acidic compounds. These include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation and is often determined empirically.

For example, the resolution of racemic ephedrine, a base, has been successfully achieved using derivatives of tartaric acid as the resolving agent. nih.govnih.gov This highlights the principle of using a readily available chiral compound to separate the enantiomers of a racemate. While specific protocols for the resolution of this compound are not detailed in the available literature, the general methodology of diastereomeric salt formation with a suitable chiral amine remains a primary strategy. The nitro-substituted phenyl ring may influence the crystalline nature of the diastereomeric salts, potentially aiding in their separation.

Kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, and chromatographic separation on a chiral stationary phase are other potential, though often more complex, methods for resolving the racemic mixture.

Table 2: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentTypeTypical Application
(R)- or (S)-1-PhenylethylamineChiral AmineGeneral purpose for acidic compounds
BrucineAlkaloidResolution of acidic compounds
StrychnineAlkaloidResolution of acidic compounds
Ephedrine DerivativesChiral Amino AlcoholCan be used for resolving acids
Tartaric Acid DerivativesChiral DiacidPrimarily for resolving basic compounds, but illustrates the principle

Chemical Reactivity and Transformation Pathways

Reactions Involving the α-Chlorine Moiety

The chlorine atom attached to the α-carbon is a leaving group, enabling a variety of transformations at this position. This carbon is benzylic, which typically enhances reactivity toward substitution and elimination reactions due to the ability of the adjacent phenyl ring to stabilize intermediates.

Nucleophilic substitution is a key reaction for α-halo acids. wikipedia.org The mechanism, whether SN1 (unimolecular) or SN2 (bimolecular), is dictated by the substrate structure, the nucleophile, the leaving group, and the solvent.

SN1 Mechanism : This two-step process involves the initial formation of a carbocation intermediate, followed by attack from the nucleophile. byjus.com For 2-Chloro-2-(4-nitrophenyl)acetic acid, the benzylic position would typically stabilize a carbocation through resonance with the phenyl ring. However, the presence of the strongly electron-withdrawing nitro group at the para-position significantly destabilizes the positive charge on the benzylic carbon. This destabilization makes the formation of the carbocation intermediate energetically unfavorable, thus strongly disfavoring the SN1 pathway.

SN2 Mechanism : This is a one-step, concerted reaction where the nucleophile attacks the carbon atom as the leaving group departs. byjus.com This mechanism avoids the formation of a high-energy carbocation. Given the electronic destabilization of the potential carbocation, the SN2 pathway is the more probable mechanism for nucleophilic substitution on this compound. The reaction is sensitive to steric hindrance, but the secondary carbon of the substrate allows for attack by a variety of nucleophiles. youtube.com

The table below summarizes typical SN2 reactions for this compound.

Nucleophile (Nu⁻)Reagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)2-Hydroxy-2-(4-nitrophenyl)acetic acid
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxy-2-(4-nitrophenyl)acetic acid
CyanideSodium Cyanide (NaCN)2-Cyano-2-(4-nitrophenyl)acetic acid
AzideSodium Azide (NaN₃)2-Azido-2-(4-nitrophenyl)acetic acid
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)-2-(4-nitrophenyl)acetic acid

Interactive Data Table: Click on a row to see more details about the specific nucleophilic substitution reaction.

Elimination reactions result in the formation of a double bond through the removal of the α-chlorine and a hydrogen atom from an adjacent carbon.

E1 Mechanism : Similar to the SN1 reaction, the E1 pathway proceeds through a carbocation intermediate and is therefore also strongly disfavored due to the destabilizing effect of the para-nitro group. youtube.com

E2 Mechanism : The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton while the leaving group departs. masterorganicchemistry.com In the case of this compound, there are two types of protons that a base can abstract: the acidic proton of the carboxylic acid and the α-proton on the carbon bearing the chlorine. A strong base will preferentially deprotonate the much more acidic carboxylic acid, forming a carboxylate salt. This complicates the E2 elimination of HCl, as it would require a second equivalent of a very strong, hindered base to remove the less acidic α-proton to form 4-nitrophenylglyoxylic acid. Therefore, elimination reactions are generally not a primary pathway for this substrate under typical basic conditions.

Reductive dehalogenation involves the replacement of the carbon-chlorine bond with a carbon-hydrogen bond. This transformation effectively removes the halogen atom.

A common method for this process is catalytic hydrogenation. Using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), the α-chlorine can be removed. colab.ws However, a significant consideration for this specific molecule is the presence of the nitro group, which is also readily reduced under these conditions, typically to an amino group.

The outcome of the reaction can be controlled by the choice of catalyst and reaction conditions.

Reagent/CatalystConditionsMajor Product
H₂, Pd/C1 atm, Room Temp.2-(4-Aminophenyl)acetic acid
Zinc (Zn) in Acetic AcidMildly acidic2-(4-Nitrophenyl)acetic acid

Interactive Data Table: Explore different conditions for reductive dehalogenation.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com

The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. youtube.com

General Reaction: this compound + R-OH ⇌ (H⁺ catalyst) ⇌ Alkyl 2-chloro-2-(4-nitrophenyl)acetate + H₂O

Alcohol (R-OH)Ester Product Name
Methanol (CH₃OH)Methyl 2-chloro-2-(4-nitrophenyl)acetate
Ethanol (CH₃CH₂OH)Ethyl 2-chloro-2-(4-nitrophenyl)acetate
Isopropanol ((CH₃)₂CHOH)Isopropyl 2-chloro-2-(4-nitrophenyl)acetate

Interactive Data Table: View the products of esterification with different alcohols.

The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group to make it more electrophilic, as amines are basic and would otherwise just form a salt with the carboxylic acid.

This activation is achieved using coupling reagents commonly employed in peptide synthesis. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts activate the carboxylic acid, allowing it to be readily attacked by the amine to form the amide bond.

General Two-Step Process:

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.

Coupling: The amine attacks the activated intermediate to form the amide, releasing the coupling agent byproduct.

Amine (R-NH₂)Coupling ReagentProduct
BenzylamineDCCN-Benzyl-2-chloro-2-(4-nitrophenyl)acetamide
AnilineHBTU2-Chloro-N-phenyl-2-(4-nitrophenyl)acetamide
Glycine methyl esterHATUMethyl 2-(2-chloro-2-(4-nitrophenyl)acetamido)acetate

Interactive Data Table: Explore amidation reactions with various amines and coupling reagents.

Decarboxylation

The decarboxylation of carboxylic acids, particularly those with an alpha-heteroatom and an electron-withdrawing group on the aromatic ring, is a known transformation, though specific studies on this compound are not extensively documented. Generally, the presence of the 4-nitro group, a potent electron-withdrawing substituent, can facilitate decarboxylation by stabilizing a potential carbanionic intermediate at the benzylic position.

While phenylacetic acids can undergo copper-catalyzed aerobic oxidative decarboxylation to yield aromatic carbonyl compounds, the reactivity of this compound would likely follow a pathway influenced by both the chloro and nitro substituents. organic-chemistry.org The reaction would involve the loss of carbon dioxide, potentially leading to the formation of 1-chloro-4-(chloromethyl)nitrobenzene or related products, depending on the reaction conditions and the stability of the intermediates. The presence of a strong acid could also promote decarboxylation, as the nitro group can stabilize the intermediate carbanion through resonance.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic and steric properties of the molecule.

One of the most common and synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding primary amine. masterorganicchemistry.com This transformation converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com For this compound, this would yield 2-Amino-2-(4-aminophenyl)acetic acid. A variety of reducing agents can accomplish this transformation, with the choice of reagent being crucial to avoid unwanted side reactions, such as the reduction of the carboxylic acid or the cleavage of the carbon-chlorine bond (hydrogenolysis).

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. While palladium on carbon (Pd/C) is a common choice, it can also promote dehalogenation. commonorganicchemistry.com For substrates containing sensitive halogen substituents, Raney nickel is often a preferred catalyst as it can be more selective. commonorganicchemistry.com

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com These conditions are generally mild enough to preserve other functional groups.

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for the reduction of nitro groups and is often used when other reducible groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be employed, particularly when acidic conditions are not suitable for the substrate. commonorganicchemistry.com

The following interactive table summarizes various conditions used for the reduction of aromatic nitro groups, which are applicable to this compound, with careful consideration for potential side reactions.

Reagent/CatalystConditionsProductPotential Side Reactions
H₂/Pd-CVariesAmineDehalogenation, reduction of other functional groups
H₂/Raney NiVariesAmineOften avoids dehalogenation of aryl chlorides
Fe/HCl or Fe/CH₃COOHAcidic, often heatedAmineGenerally chemoselective for the nitro group
Sn/HClAcidicAmineEffective for nitro group reduction
Zn/HCl or Zn/CH₃COOHAcidicAmineMild method, tolerates other reducible groups
SnCl₂Mild, often in ethanolAmineGood for substrates with other sensitive groups

Beyond complete reduction to an amine, the nitro group of this compound can potentially be transformed into other nitrogen-containing functional groups under specific reaction conditions. These transformations allow for the synthesis of a diverse range of derivatives. researchgate.net

Reduction to Hydroxylamines: Partial reduction of aromatic nitro compounds can yield N-arylhydroxylamines. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures can achieve this transformation. wikipedia.org

Formation of Azo Compounds: Treatment of aromatic nitro compounds with certain reducing agents, particularly metal hydrides like lithium aluminum hydride (LiAlH₄), can lead to the formation of azo compounds through a bimolecular reductive coupling. masterorganicchemistry.comwikipedia.org

Conversion to Oximes: Under specific reducing conditions using metal salts like tin(II) chloride or chromium(II) chloride, nitro compounds can be converted to oximes. wikipedia.org

These transformations showcase the versatility of the nitro group as a synthetic handle for introducing diverse nitrogen functionalities into the aromatic ring. nih.gov

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome being strongly influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 4-nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. libretexts.org It directs incoming electrophiles to the meta position (positions 3 and 5) relative to itself. The chloroacetic acid group at position 1 is also deactivating. Therefore, further electrophilic substitution on the aromatic ring of this compound would be energetically unfavorable and would, if forced, occur at the positions meta to the nitro group. wikipedia.org

Nucleophilic Aromatic Substitution: Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.orglibretexts.org This type of reaction is favored when there are electron-withdrawing groups positioned ortho or para to a good leaving group. In the case of this compound, a nucleophile could potentially attack the ring. However, a more likely scenario for nucleophilic substitution on the aromatic ring would involve a derivative where a leaving group is present at a position ortho to the nitro group. The existing chloro substituent is on the aliphatic side chain and not directly on the aromatic ring, making it not a leaving group for SNAr.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Stereoselective Construction of Complex Molecules

No specific examples were found in the surveyed literature of 2-Chloro-2-(4-nitrophenyl)acetic acid being used as a starting material for the stereoselective synthesis of complex natural products or pharmaceutically active compounds.

Applications in Asymmetric Transformations Exploiting the Chiral α-Carbon

There is a lack of documented studies on the application of either enantiomer of this compound in asymmetric transformations where the chiral α-carbon directs the stereochemical outcome of a subsequent reaction.

Derivatization Strategies for Diverse Molecular Scaffolds and Advanced Intermediates

While general reactions of α-chloro acids, carboxylic acids, and nitroaromatics are well-established, specific, documented strategies for the derivatization of this compound to create diverse molecular scaffolds or advanced synthetic intermediates could not be located.

The absence of such information suggests that this particular compound may not be a commonly utilized chiral building block in the synthetic community, or its applications are niche and not widely published. Researchers in asymmetric synthesis often rely on a toolbox of well-established and readily available chiral starting materials, and it appears this compound has not emerged as a prominent member of this set. Further research may be required to explore and establish the potential synthetic utility of this chiral α-chloro acid.

Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-2-(4-nitrophenyl)acetic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and carboxylic acid protons. The 4-nitrophenyl group creates a characteristic AA'BB' splitting pattern for the aromatic protons due to the strong electron-withdrawing nature of the nitro group. The methine proton at the chiral center is significantly deshielded by the adjacent chlorine atom, aromatic ring, and carboxyl group. The carboxylic acid proton typically appears as a broad singlet at a very low field, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups. The aromatic carbons will show four distinct signals, with the carbon atom bonded to the nitro group being the most deshielded. The chiral α-carbon, substituted with a chlorine atom, will also appear at a characteristic downfield position for an sp³ hybridized carbon.

For stereochemical assignment, NMR can be employed with chiral resolving agents. These agents interact with the enantiomers of this compound to form transient diastereomeric complexes, which can result in the appearance of separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric purity.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)> 10Broad Singlet1H
Aromatic (Ha)~ 8.2 - 8.4Doublet2H
Aromatic (Hb)~ 7.6 - 7.8Doublet2H
Methine (-CHCl)~ 5.5 - 6.0Singlet1H
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH)165 - 175
Aromatic (C -NO₂)147 - 150
Aromatic (C -CH)142 - 145
Aromatic (C H)128 - 130
Aromatic (C H)123 - 125
Methine (-C HCl)60 - 70

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by a very broad O-H stretching band from the carboxylic acid's hydrogen bonding. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also a key diagnostic peak. Furthermore, two distinct and strong bands will confirm the presence of the nitro (NO₂) group, corresponding to its asymmetric and symmetric stretching vibrations. orgchemboulder.comvscht.czlibretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1760Strong
Nitro GroupN-O Asymmetric Stretch1500 - 1570Strong
Nitro GroupN-O Symmetric Stretch1290 - 1360Strong
Aromatic RingC=C Stretch1400 - 1600Medium
Alkyl HalideC-Cl Stretch550 - 850Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The primary chromophore in this compound is the 4-nitrophenyl group. docbrown.info This system of conjugated π-electrons, influenced by the powerful electron-withdrawing nitro group, is expected to produce strong absorption bands in the UV region. The absorption maxima (λmax) can be influenced by the solvent polarity. The presence of the nitro group typically results in a significant bathochromic (red) shift compared to unsubstituted benzene (B151609) derivatives. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula is C₈H₆ClNO₄.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two distinct peaks, M and M+2, will appear with a relative intensity ratio of approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule. libretexts.orgchemdictionary.org

The fragmentation pattern observed under electron ionization (EI) or collision-induced dissociation (CID) provides structural information. Common fragmentation pathways for this molecule are expected to include the loss of the carboxyl group (-COOH, 45 Da), the chlorine radical (-Cl, 35 Da), and fragments related to the nitro group (loss of NO or NO₂). miamioh.edunih.govlibretexts.org

Ion/Fragment Formula Predicted m/z Description
[M]⁺[C₈H₆³⁵ClNO₄]⁺214.99Molecular Ion
[M+2]⁺[C₈H₆³⁷ClNO₄]⁺216.99Chlorine Isotope Peak
[M-Cl]⁺[C₈H₆NO₄]⁺180.02Loss of Chlorine
[M-COOH]⁺[C₇H₅ClNO₂]⁺170.00Loss of Carboxyl Group
[M-NO₂]⁺[C₈H₆ClO₂]⁺170.00Loss of Nitro Group

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For a chiral molecule, X-ray crystallography is of paramount importance. Analysis of a single crystal grown from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration (R or S). nih.gov If a racemic mixture is crystallized, the analysis reveals whether it forms a racemic compound (with both enantiomers co-located in a symmetric arrangement within the crystal lattice) or a conglomerate (a mechanical mixture of separate R and S crystals). researchgate.net Furthermore, the crystal structure would elucidate intermolecular interactions, such as the hydrogen-bonding patterns between carboxylic acid groups, which typically form centrosymmetric dimers in the solid state for similar compounds. acs.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Enantiomer Separation

The presence of a stereocenter at the α-carbon makes this compound a chiral compound, existing as a pair of enantiomers. Chiral chromatography is the standard technique for separating these enantiomers and determining the enantiomeric excess (% ee) of a given sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP). For an acidic compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective. nih.govresearchgate.net Anion-exchange type CSPs are also particularly well-suited for resolving chiral acids. chiraltech.com The mobile phase often consists of a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol), with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure good peak shape and reproducibility. hplc.eu

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility. A common strategy involves derivatization to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). nih.gov The resulting chiral ester can then be separated on a GC column with a chiral stationary phase, such as one based on modified cyclodextrins. chromatographyonline.comgcms.cz

In both HPLC and GC, the enantiomeric excess is calculated by comparing the integrated peak areas of the two separated enantiomers.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Molecular Geometry: The geometry of 2-Chloro-2-(4-nitrophenyl)acetic acid can be optimized using methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). orientjchem.orgresearchgate.net These calculations predict key structural parameters. The phenyl ring, substituted with a nitro group, is largely planar. The stereogenic center is the alpha-carbon (Cα), which is bonded to a hydrogen, a chlorine atom, the 4-nitrophenyl group, and a carboxylic acid group. Studies on similar substituted phenylacetic acids show that the bond lengths and angles deviate from ideal values due to steric hindrance and electronic effects of the substituents. orientjchem.orgmdpi.com For instance, the presence of the bulky chlorine atom and the 4-nitrophenyl group around the sp³-hybridized Cα leads to specific bond angles to minimize steric strain.

Electronic Structure: The electronic properties are heavily influenced by the substituents on the phenyl ring. The nitro group (NO₂) is a strong electron-withdrawing group, both by induction and resonance, which significantly decreases the electron density on the phenyl ring, particularly at the ortho and para positions. The chlorine atom at the alpha-position is also electron-withdrawing via induction. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing a significant positive charge on the Cα, making it susceptible to nucleophilic attack. mdpi.comuky.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated, with the LUMO likely centered on the nitrophenyl ring, indicating its role as the primary electron-accepting part of the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data based on related structures)
ParameterDescriptionPredicted Value
Cα-Cl Bond LengthLength of the bond between the alpha-carbon and chlorine~1.78 Å
Cα-C(phenyl) Bond LengthLength of the bond between the alpha-carbon and the phenyl ring~1.52 Å
C=O Bond LengthLength of the carbonyl double bond in the carboxylic acid~1.21 Å
Cl-Cα-C(phenyl) AngleBond angle around the stereocenter~110.5°

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping the pathways of chemical reactions. For this compound, this includes studying its synthesis and subsequent reactions. A key synthetic route is the α-chlorination of 4-nitrophenylacetic acid. nih.govrsc.org

Theoretical calculations can model the reaction mechanism, for example, a Hell–Volhard–Zelinsky type reaction. nih.gov By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. researchgate.net This allows for a comparison of different potential pathways. For instance, calculations can show how a catalyst like PCl₃ facilitates the enolization of the carboxylic acid, which is a key step before the reaction with a chlorinating agent like trichloroisocyanuric acid (TCCA). nih.govresearchgate.net The computational model can also rationalize the selectivity of α-chlorination over aromatic ring chlorination by comparing the activation barriers for both processes.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical methods can predict various spectroscopic properties, which is invaluable for structure confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹³C and ¹H). gaussian.comnih.gov These calculations require an accurately optimized molecular geometry. The predicted shifts for the aromatic protons are influenced by the electron-withdrawing nitro group, while the chemical shift of the α-proton is sensitive to the electronegativity of the adjacent chlorine and the magnetic anisotropy of the phenyl ring. Comparing calculated shifts with experimental data can help confirm the structure and assign specific resonances. github.io

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated by performing a frequency analysis on the optimized geometry. These calculations can predict the stretching frequencies for key functional groups, such as the C=O stretch of the carboxylic acid (typically ~1700-1750 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively), and the C-Cl stretch (~700-800 cm⁻¹). orientjchem.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. qnl.qarsc.orgmdpi.com For this compound, the calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the nitrophenyl chromophore. researchgate.net The solvent can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. rsc.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyFeaturePredicted Value / Region
¹H NMRChemical Shift (α-H)δ 5.2 - 5.6 ppm
¹³C NMRChemical Shift (Cα)δ 60 - 65 ppm
IRC=O Stretch1720 - 1745 cm⁻¹
IRNO₂ Asymmetric Stretch1515 - 1530 cm⁻¹
UV-Visλ_max (π → π*)~270 - 290 nm

Stereochemical Analysis and Conformational Studies

The chiral nature of this compound makes its stereochemical and conformational properties a key area of interest. The molecule exists as a pair of enantiomers, (R) and (S), due to the stereogenic center at Cα.

Computational methods can be used to explore the conformational landscape of the molecule. By systematically rotating the dihedral angles—specifically around the Cα-C(phenyl) and Cα-COOH bonds—a potential energy surface can be generated. uky.edunih.gov This analysis helps identify the lowest energy conformers (the most stable shapes) and the energy barriers for rotation between them. acs.orgcwu.edu Studies on related substituted phenylacetates have shown that multiple stable conformers can exist, often differing in the orientation of the carbonyl group relative to the other substituents. acs.org These conformational preferences can influence the molecule's reactivity and its interactions with other chiral molecules, such as catalysts.

Design of Novel Catalysts for Asymmetric Synthesis of the Compound

A major challenge in synthesizing this compound is controlling the stereochemistry to produce a single enantiomer. Asymmetric catalysis is the preferred method for this, and computational chemistry plays a vital role in designing effective chiral catalysts. rsc.org

The goal is to design a chiral catalyst that selectively stabilizes the transition state leading to one enantiomer (e.g., the R enantiomer) over the other. nih.gov Computational techniques like molecular docking and DFT calculations of transition states can be employed.

Catalyst Scaffolding: Rational design begins by selecting a catalyst scaffold, such as a chiral phosphoric acid, an amino acid-derived catalyst, or an organocatalyst like a cinchona alkaloid or prolinol derivative. acs.orgacs.orgsnnu.edu.cnlongdom.org

Modeling the Reaction: A prochiral precursor, such as 4-nitrophenylacetic acid, is modeled with the chiral catalyst. The reaction could be an α-chlorination using an electrophilic chlorine source. nih.gov

Transition State Analysis: DFT calculations are used to locate the transition states for the formation of both the (R) and (S) products. The catalyst interacts with the substrate through non-covalent interactions (e.g., hydrogen bonding, steric repulsion). The difference in the calculated free energies of these two transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher predicted selectivity. nih.govacs.org

This computational screening allows chemists to evaluate numerous potential catalysts in silico, prioritizing the most promising candidates for experimental synthesis and testing, thereby accelerating the development of efficient asymmetric syntheses. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For 2-Chloro-2-(4-nitrophenyl)acetic acid, future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also minimize environmental impact. Traditional methods for the synthesis of α-halo-α-aryl carboxylic acids often rely on harsh reagents and generate significant waste.

Future methodologies could explore:

Direct Catalytic α-Chlorination: Moving beyond stoichiometric chlorinating agents, the development of catalytic systems for the direct α-chlorination of 4-nitrophenylacetic acid would represent a significant advancement. This could involve photoredox catalysis or the use of novel transition-metal catalysts that can operate under mild conditions.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer enhanced safety, better heat and mass transfer, and the potential for in-line purification, leading to a more streamlined and sustainable manufacturing process.

Bio-catalytic Methods: The use of enzymes, such as halogenases, could provide a highly selective and environmentally benign route to the target molecule. Research in this area would involve screening for or engineering enzymes that can specifically chlorinate the α-position of 4-nitrophenylacetic acid.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Direct Catalytic α-Chlorination High atom economy, reduced waste, milder reaction conditions. Catalyst development and optimization, selectivity control.
Flow Chemistry Synthesis Improved safety and control, potential for automation and scalability. Initial setup costs, optimization of flow parameters.

Exploration of Novel Reactivity and Catalytic Applications

The unique structural features of this compound, namely the electrophilic α-carbon, the electron-withdrawing nitro group, and the carboxylic acid functionality, suggest a rich and varied reactivity profile that is yet to be fully explored.

Future research in this area could focus on:

Nucleophilic Substitution Reactions: A systematic investigation of its reactivity with a wide range of nucleophiles (e.g., amines, thiols, azides) could lead to the synthesis of novel α-substituted-α-(4-nitrophenyl)acetic acid derivatives with potential applications in medicinal chemistry and materials science.

Precursor for Heterocycle Synthesis: The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic scaffolds. For instance, it could potentially be used in condensation reactions with dinucleophiles to construct novel ring systems.

Catalytic Applications: The carboxylic acid moiety could act as a directing group in transition-metal-catalyzed C-H functionalization reactions of the phenyl ring. Furthermore, upon deprotonation, the resulting carboxylate could serve as a ligand for the in-situ generation of catalytically active metal complexes.

Advanced Chiral Separation Techniques

Given that this compound possesses a stereocenter at the α-carbon, the development of efficient methods for the separation of its enantiomers is of paramount importance, particularly for potential pharmaceutical applications where stereochemistry is critical.

Future avenues for research include:

Enantioselective Synthesis: The most direct approach to obtaining enantiomerically pure forms of the compound would be through asymmetric synthesis. This could involve the use of chiral catalysts for the α-chlorination of 4-nitrophenylacetic acid or the enantioselective addition of a chlorinating agent to a suitable precursor.

Chiral Chromatography: The development of specialized chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) separation of the enantiomers would be a valuable analytical and preparative tool.

Enzymatic Resolution: The use of lipases or esterases for the kinetic resolution of a racemic mixture of this compound esters could provide a green and efficient method for obtaining the individual enantiomers.

A summary of potential chiral separation strategies is provided in Table 2.

Table 2: Potential Strategies for the Chiral Separation of this compound

Separation Technique Principle Potential Advantages
Enantioselective Synthesis Asymmetric catalysis or use of chiral auxiliaries. Direct access to enantiomerically pure compounds.
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase. Broad applicability for both analytical and preparative scales.

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from simple starting materials. The reactivity of this compound makes it an ideal candidate for integration into such elegant synthetic strategies.

Future research could explore its use in:

Ugi and Passerini-type Reactions: The carboxylic acid functionality could participate in classic MCRs like the Ugi or Passerini reactions, where the α-chloro-α-(4-nitrophenyl)acetyl moiety would be incorporated into the final product, leading to highly functionalized and structurally diverse molecules.

Cascade Reactions Initiated by Nucleophilic Substitution: The displacement of the chloride ion by a suitable nucleophile could trigger a cascade of subsequent intramolecular reactions, leading to the rapid assembly of complex molecular architectures. For example, a nucleophile containing a tethered reactive group could initiate a cyclization cascade upon substitution.

Radical-Mediated Processes: The α-chloro group could also be a precursor for radical generation, which could then participate in cascade reactions involving radical additions and cyclizations.

The potential of this compound as a building block in complex synthesis is vast and represents a fertile ground for future synthetic explorations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Chloro-2-(4-nitrophenyl)acetic acid?

  • Methodological Answer : Synthesis often involves refluxing intermediates like chloroacetamide or nitro-substituted precursors with acetic acid or glacial acetic acid under controlled conditions. For example, similar compounds are synthesized via multi-step reactions involving ammonium acetate and recrystallization from ethanol or acetic acid to achieve purity . Purification typically employs recrystallization, with solvents like ethanol or acetic acid used to isolate crystalline products. Yield optimization may require adjusting stoichiometry, reaction time, or temperature gradients during cooling .

Q. How can researchers characterize the structural and purity properties of this compound?

  • Methodological Answer : Key techniques include:

  • Solid-state deuterium NMR : Used to study molecular motion and conformational dynamics in crystalline phases. High-field deuterium spectral data (e.g., quadrupolar coupling constants) provide insights into substituent effects (e.g., nitro groups) on molecular rigidity .
  • X-ray crystallography : Programs like SHELXL and WinGX are critical for refining crystal structures. Positional parameters and anisotropic displacement ellipsoids can be derived from datasets processed via SHELX workflows .
  • High-performance liquid chromatography (HPLC) : Validates purity, though specific protocols for nitro-substituted acetic acids may require tailored mobile phases .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental deuterium NMR data and theoretical predictions for this compound?

  • Methodological Answer : Deviations in deuterium NMR spectra (e.g., quadrupolar splitting) may arise from inductive effects of the nitro group or steric hindrance altering molecular motion. To address this:

  • Adjust Karplus-type relationships : Modify parameters in equations correlating spectral data to molecular motion. For example, preliminary values for the A parameter (170.14 kHz) in such equations can be refined using substituent-specific corrections .
  • Computational modeling : Pair experimental data with density functional theory (DFT) calculations to simulate substituent effects on electronic structure and dynamics .

Q. What strategies improve low yields in multi-step syntheses of chloro- and nitro-substituted acetic acid derivatives?

  • Methodological Answer : Low yields (e.g., 2–5% in multi-step routes) often stem from side reactions or intermediate instability. Strategies include:

  • Catalyst optimization : Transition metal catalysts or acid/base mediators may enhance reaction specificity.
  • Stepwise monitoring : Use techniques like thin-layer chromatography (TLC) or in-situ NMR to identify bottlenecks.
  • Temperature control : Gradual heating/cooling during reflux or crystallization minimizes decomposition .

Q. How can solid-state deuterium NMR spectral data inform studies of molecular motion in crystalline this compound?

  • Methodological Answer : Deuterium NMR spectral parameters (e.g., quadrupolar coupling constants, asymmetry factors) reflect molecular reorientation in the solid state. For example:

  • Temperature-dependent studies : Analyze spectral data at multiple temperatures to quantify activation energies for molecular motion (see Table 2.3 for 2-(4-nitrophenyl)acetic acid derivatives) .
  • Crystal packing analysis : Use software like ORTEP to visualize intermolecular interactions (e.g., hydrogen bonds) that restrict motion .

Data-Driven Insights

  • Structural Parameters : Positional coordinates and anisotropic displacement parameters for 2-(4-nitrophenyl)acetic acid derivatives are critical for refining crystallographic models (Table 4.2.3) .
  • Spectral Anomalies : The nitro group in this compound introduces deviations in deuterium NMR data, requiring corrections to Karplus-type relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.